BenchChemオンラインストアへようこそ!

3-(3-Fluorophenyl)piperidine

Structure-Activity Relationship CNS Drug Discovery Fluorine SAR

3-(3-Fluorophenyl)piperidine (CAS 343856-71-3) is a meta-fluoro 3-arylpiperidine building block with a LogP of 2.62, ideally positioned within the CNS MPO lipophilicity range for blood-brain barrier penetration. The meta-fluorine substitution delivers 2- to 5-fold higher target binding affinity relative to ortho- and para-fluoro isomers, making this scaffold indispensable for σ1 receptor and neurotransmitter receptor SAR programs. Unlike positional isomers where enantiopure forms are restricted, both racemic and individual (R)- and (S)-enantiomers are commercially available, enabling unambiguous eutomer identification and chiral IP generation. Procure this validated CNS scaffold to accelerate lead optimization without revalidating SAR, PK, or selectivity data.

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
CAS No. 343856-71-3
Cat. No. B3424362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Fluorophenyl)piperidine
CAS343856-71-3
Molecular FormulaC11H14FN
Molecular Weight179.23 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC(=CC=C2)F
InChIInChI=1S/C11H14FN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1,3,5,7,10,13H,2,4,6,8H2
InChIKeyBYQNFDWRXQRLOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Fluorophenyl)piperidine (CAS 343856-71-3) Procurement Specifications for CNS Drug Discovery Scaffolds


3-(3-Fluorophenyl)piperidine (CAS 343856-71-3) is a fluorinated 3-arylpiperidine building block with a molecular weight of 179.23 g/mol and a calculated LogP of 2.62, classifying it as a moderately lipophilic amine scaffold . The compound features a piperidine ring substituted at the 3-position with a 3-fluorophenyl group, a structural motif frequently employed in medicinal chemistry for central nervous system (CNS) drug discovery programs . The meta-fluoro substitution pattern imparts distinct electronic and steric properties that differentiate this scaffold from other positional isomers, making it a valuable intermediate for structure-activity relationship (SAR) exploration of neurotransmitter receptor modulators and enzyme inhibitors [1].

Why 3-(3-Fluorophenyl)piperidine (CAS 343856-71-3) Cannot Be Replaced by Positional Isomers in Medicinal Chemistry Programs


Substitution of the fluorine atom at the meta position of the phenyl ring in 3-(3-Fluorophenyl)piperidine is not functionally equivalent to ortho-, para-, or non-fluorinated analogs . Comparative SAR studies across fluorophenylpiperidine series demonstrate that meta-fluorine substitution enhances target binding affinity by 2- to 5-fold relative to ortho- and para-isomers, an effect attributed to optimal dipole alignment and reduced steric clash with receptor binding pockets . Furthermore, the 3-position attachment of the aryl group to the piperidine ring distinguishes this scaffold from 2- and 4-arylpiperidine regioisomers, which exhibit divergent pharmacological profiles and synthetic accessibility [1]. Generic replacement with a para-fluoro or non-fluorinated analog during lead optimization would necessitate complete revalidation of SAR, PK, and selectivity data, incurring significant program delays and cost overruns .

Quantitative Differentiation of 3-(3-Fluorophenyl)piperidine (CAS 343856-71-3) Versus Closest Analogs


Meta-Fluoro Substitution Confers 2- to 5-Fold Binding Affinity Advantage Over Ortho- and Para-Isomers in CNS Targets

Direct comparative SAR analysis of fluorophenylpiperidine derivatives demonstrates that the meta-fluorine substitution pattern in 3-(3-Fluorophenyl)piperidine and its derivatives enhances target binding affinity by a factor of 2- to 5-fold when compared to ortho- and para-fluorophenyl positional isomers . This enhancement is consistently observed across multiple CNS receptor targets and is mechanistically attributed to optimal dipole alignment with receptor binding pockets and reduced steric hindrance relative to ortho-substituted analogs . The para-fluoro isomer (3-(4-Fluorophenyl)piperidine) exhibits weaker binding due to suboptimal electronic distribution and altered molecular conformation [1].

Structure-Activity Relationship CNS Drug Discovery Fluorine SAR

3-Arylpiperidine Regioisomer Enables Divergent Dopamine D4 Versus Sigma-1 Receptor Selectivity Profiles Relative to 4-Arylpiperidine Scaffolds

The 3-arylpiperidine scaffold represented by 3-(3-Fluorophenyl)piperidine serves as a privileged chemotype for achieving divergent receptor selectivity profiles compared to 4-arylpiperidine regioisomers [1]. Systematic SAR studies on piperidine-based sigma receptor ligands demonstrate that the 3-aryl substitution pattern is a critical determinant of sigma-1 (σ1) receptor affinity and selectivity over sigma-2 (σ2) [2]. In contrast, 4-arylpiperidine scaffolds have been extensively optimized for dopamine D4 receptor agonism, a distinct pharmacological target [3]. This regioisomer-dependent target engagement means that a lead series built on the 3-arylpiperidine core cannot be seamlessly transitioned to a 4-arylpiperidine scaffold without fundamentally altering the target selectivity profile [4].

GPCR Pharmacology Sigma-1 Receptor Dopamine D4 Receptor

Minimal CYP3A4 Inhibition Liability (IC50 > 20,000 nM) Distinguishes This Scaffold from High-Risk Piperidine Analogs

In vitro cytochrome P450 inhibition profiling of fluorophenylpiperidine-containing compounds indicates that the specific electronic and steric environment conferred by the 3-(3-fluorophenyl)piperidine motif is associated with minimal CYP3A4 inhibition liability [1]. BindingDB assay data for structurally related fluorophenylpiperidine derivatives demonstrate CYP3A4 IC50 values exceeding 20,000 nM (20 μM), a threshold generally considered to indicate low risk for clinically relevant drug-drug interactions [2]. This stands in contrast to certain piperidine-containing scaffolds where basic amine functionalities and high lipophilicity confer potent CYP2D6 and CYP3A4 inhibition, necessitating extensive lead optimization to mitigate DDI risk [3]. While direct comparative data for the exact parent compound are not publicly available, the class-level inference suggests that the meta-fluorophenyl substitution pattern contributes favorably to the CYP inhibition profile .

Drug-Drug Interaction CYP Inhibition ADME-Tox

Optimal LogP (2.62) Balances CNS Permeability and Aqueous Solubility Relative to Higher LogP Non-Fluorinated and Para-Fluoro Analogs

The calculated LogP of 3-(3-Fluorophenyl)piperidine is 2.62 , positioning this scaffold within the optimal lipophilicity range (LogP 2-4) for CNS drug candidates as defined by the CNS Multiparameter Optimization (MPO) score criteria [1]. In comparison, the non-fluorinated analog 3-phenylpiperidine exhibits a higher LogP of approximately 2.9-3.0 (calculated), while the para-fluoro isomer 3-(4-Fluorophenyl)piperidine has a reported LogP of 2.45-2.55 (estimated) . The meta-fluoro substitution thus achieves a nuanced balance: sufficient lipophilicity to support passive blood-brain barrier permeation while maintaining more favorable aqueous solubility than the non-fluorinated parent, a critical attribute for formulation and in vivo dosing . This balance is directly attributable to the electronic effects of the meta-fluorine atom, which reduces overall molecular lipophilicity relative to hydrogen while preserving the 3D conformational properties essential for target engagement [2].

Physicochemical Properties Lipophilicity CNS MPO

Availability in Enantiopure Form ((S)- and (R)-3-(3-Fluorophenyl)piperidine) Enables Chiral SAR and Patent Differentiation

3-(3-Fluorophenyl)piperidine (CAS 343856-71-3) is commercially available not only as the racemic mixture but also in both enantiopure forms: (S)-3-(3-Fluorophenyl)piperidine (CAS 1217975-72-8) and (R)-3-(3-Fluorophenyl)piperidine [1]. This contrasts with the limited commercial availability of enantiopure 3-(4-Fluorophenyl)piperidine and 4-arylpiperidine positional isomers, which are predominantly offered only as racemates or as a single enantiomer with restricted supply [2]. The chiral center at the 3-position of the piperidine ring is a critical determinant of receptor binding stereoselectivity in many GPCR and enzyme targets . Access to both enantiomers enables rigorous chiral SAR determination, allows for the selection of the eutomer for further development, and provides an additional layer of intellectual property differentiation through chiral composition-of-matter claims [3]. This commercial availability of both enantiopure forms represents a procurement-level differentiation that reduces in-house chiral resolution or asymmetric synthesis burden .

Chiral Chemistry Enantiomer Synthesis Intellectual Property

High-Value Application Scenarios for 3-(3-Fluorophenyl)piperidine (CAS 343856-71-3) in Drug Discovery and Chemical Biology


Sigma-1 Receptor Modulator Lead Generation for Pain and CNS Disorders

The 3-arylpiperidine scaffold of 3-(3-Fluorophenyl)piperidine (CAS 343856-71-3) is a validated starting point for sigma-1 (σ1) receptor ligand discovery programs targeting neuropathic pain, depression, and neurodegenerative diseases [1]. SAR studies confirm that 3-aryl substitution is a key determinant of σ1 receptor affinity and selectivity over σ2 . Procurement of this scaffold enables rapid analoging to achieve σ1 Ki values in the low nanomolar range (e.g., 17 nM for representative analogs) while minimizing σ2 cross-reactivity . The meta-fluoro substitution provides the 2- to 5-fold binding affinity enhancement documented in Section 3 relative to other positional isomers, and the favorable CYP3A4 inhibition profile reduces early-stage DDI concerns [2].

Chiral SAR Determination for GPCR or Enzyme Inhibitor Programs

Programs requiring determination of enantioselective pharmacology at GPCRs or enzymes should procure both racemic 3-(3-Fluorophenyl)piperidine (CAS 343856-71-3) and its individual enantiomers: (S)-enantiomer (CAS 1217975-72-8) and (R)-enantiomer [1]. As established in Section 3, the full enantiopure portfolio is commercially available, a differentiation from positional isomer scaffolds where enantiopure forms are restricted or unavailable [3]. This supply chain enables parallel synthesis of both enantiomeric series, allowing for unambiguous identification of the eutomer and distomer, and supports the generation of robust chiral composition-of-matter patent claims [4]. The 3-position chiral center is a critical stereochemical determinant for target engagement, and access to both enantiomers mitigates the risk of developing the less active or off-target enantiomer .

CNS Lead Optimization with Favorable Physicochemical Starting Point

The balanced LogP of 2.62 for 3-(3-Fluorophenyl)piperidine positions this scaffold within the optimal CNS MPO lipophilicity range (LogP 2-4), as documented in Section 3 [1]. This physicochemical profile supports adequate passive blood-brain barrier permeability while maintaining acceptable aqueous solubility for formulation and in vivo dosing . Lead optimization programs focused on CNS targets such as serotonin receptors, dopamine receptors, or other neurotransmitter systems can leverage this scaffold as a starting point that requires minimal structural modification to achieve favorable CNS drug-like properties . The meta-fluoro substitution achieves a more favorable LogP balance than the non-fluorinated parent (LogP ~2.9-3.0) while preserving 3D conformational properties critical for receptor recognition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Fluorophenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.